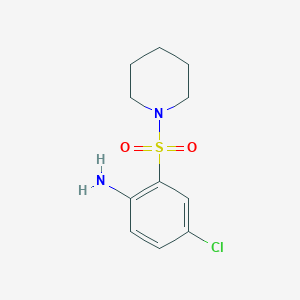

4-Chloro-2-(piperidin-1-ylsulfonyl)aniline

Description

Overview of the Research Landscape of Substituted Sulfonamides in Organic Chemistry

Substituted sulfonamides represent a cornerstone of modern medicinal chemistry and organic synthesis. ajchem-b.comajchem-b.comresearchgate.net The sulfonamide group (-SO₂NH₂) is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, antidiabetic, and anticancer drugs. ajchem-b.comresearchgate.net This functional group's ability to act as a stable, non-hydrolyzable mimic of a peptide bond, coupled with its capacity to engage in hydrogen bonding, makes it a valuable component in the design of enzyme inhibitors and receptor modulators. wikipedia.org

The research landscape in this area is vast and dynamic, with ongoing efforts to synthesize novel sulfonamide derivatives with enhanced efficacy and selectivity. researchgate.net The versatility of the sulfonamide moiety allows for its incorporation into a diverse range of molecular frameworks, leading to compounds with a broad spectrum of biological activities. researchgate.net

Contextualization of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a multitude of dyes, polymers, and pharmaceuticals. wisdomlib.orgresearchgate.net The amino group on the aromatic ring is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities. wisdomlib.org The electronic properties of the aniline ring can be finely tuned by the nature and position of its substituents, which in turn influences the reactivity and properties of the resulting molecules. benicewiczgroup.com

In contemporary research, substituted anilines are crucial intermediates in the synthesis of complex heterocyclic systems and are integral components of many biologically active compounds. wisdomlib.org The study of their synthesis and properties continues to be an active area of investigation, with new methods for their preparation being continually developed. beilstein-journals.orgrsc.org

Rationale for Dedicated Academic Study of 4-Chloro-2-(piperidin-1-ylsulfonyl)aniline

The specific substitution pattern of this compound provides a compelling rationale for its dedicated academic study. The interplay between the electron-withdrawing chloro and sulfonyl groups and the electron-donating amino group is expected to result in unique electronic and chemical properties.

The academic exploration of this compound is guided by several key theoretical principles. The presence of both electron-donating and electron-withdrawing groups on the aniline ring is predicted to create a molecule with a significant dipole moment and interesting spectroscopic properties. Quantum-chemical calculations on substituted anilines have shown a strong correlation between the nature of the substituents and the molecule's electrochemical potential. researchgate.net

Furthermore, the piperidine (B6355638) moiety introduces a degree of conformational flexibility and a basic nitrogen atom, which can influence the compound's solubility, crystal packing, and ability to interact with biological targets. nih.gov The sulfonamide linkage provides a rigid and polar connection between the aniline and piperidine rings, further defining the molecule's three-dimensional shape. nih.gov

Table 1: Key Structural Features and Their Theoretical Influence

| Structural Feature | Theoretical Influence on the Molecule |

| 4-Chloro Group | Electron-withdrawing, influences acidity of the amino group and reactivity of the aromatic ring. |

| 2-(piperidin-1-ylsulfonyl) Group | Steric bulk, introduces a polar sulfonamide bond and a flexible piperidine ring, potential for hydrogen bonding. |

| Aniline Core | Aromatic platform, amino group acts as a key reactive site and influences electronic properties. |

Recent research into related chemical scaffolds highlights the potential of this compound. There is a growing interest in the synthesis and biological evaluation of sulfonamides containing heterocyclic rings, such as piperidine. nih.govnih.gov These compounds have shown promise as antibacterial and anticancer agents. nih.govacs.org

Moreover, the development of new methods for the direct sulfonylation of anilines is an active area of research, indicating the importance of this class of compounds. nih.govchemrxiv.orgnih.govresearchgate.netrsc.org The insights gained from these studies can be applied to the synthesis and further functionalization of this compound, opening up new avenues for the discovery of molecules with novel properties and applications. The exploration of such substituted anilines is a key trajectory in the development of new materials and therapeutics. wisdomlib.org

Structure

3D Structure

Properties

CAS No. |

730951-15-2 |

|---|---|

Molecular Formula |

C11H15ClN2O2S |

Molecular Weight |

274.77 g/mol |

IUPAC Name |

4-chloro-2-piperidin-1-ylsulfonylaniline |

InChI |

InChI=1S/C11H15ClN2O2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 |

InChI Key |

DVMDUINTFLQPIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Chloro 2 Piperidin 1 Ylsulfonyl Aniline

Retrosynthetic Analysis and Disconnection Approaches for 4-Chloro-2-(piperidin-1-ylsulfonyl)aniline

Retrosynthetic analysis of this compound identifies two primary disconnection points that simplify the structure into readily available precursors. The most logical disconnections are at the sulfonamide nitrogen-sulfur (N-S) bond and the aromatic carbon-sulfur (C-S) bond.

N-S Bond Disconnection : The sulfonamide linkage is typically formed late in a synthetic sequence. Disconnecting this bond reveals two key synthons: a piperidine (B6355638) nucleophile and an electrophilic 4-chloro-2-aminobenzenesulfonyl chloride derivative. This is the most common and reliable strategy for constructing aromatic sulfonamides.

C-S Bond Disconnection : A further disconnection of the C-S bond on the benzenesulfonyl chloride intermediate points back to 2,4-dichloroaniline or a related derivative. The sulfonyl chloride group can be introduced via chlorosulfonylation or through a Sandmeyer-type reaction involving diazotization of an aniline (B41778) followed by treatment with sulfur dioxide and a copper salt.

A more practical and widely adopted forward synthesis, suggested by this analysis, involves a nitro-group as a masked form of the aniline. This approach avoids potential side reactions associated with the free amino group during the chlorosulfonylation and sulfonamide formation steps. The retrosynthetic pathway proceeding through a nitro intermediate is outlined below:

Target Molecule : this compound

Step 1 (Functional Group Interconversion) : The final amino group is revealed by the reduction of a nitro group. This leads to the precursor: 1-(4-Chloro-2-nitrobenzenesulfonyl)piperidine.

Step 2 (N-S Bond Formation) : Disconnection of the sulfonamide bond in the nitro-precursor points to two simpler starting materials: 4-Chloro-2-nitrobenzenesulfonyl chloride and piperidine . This is the key bond-forming step.

Step 3 (C-S Bond Formation) : The precursor 4-Chloro-2-nitrobenzenesulfonyl chloride can be conceptually disconnected to its own starting material, 1-chloro-4-nitrobenzene , which undergoes electrophilic substitution (chlorosulfonylation).

This retrosynthetic strategy forms the basis for an efficient and high-yielding synthesis of the target compound.

Optimized Methodologies for the Synthesis of this compound

The synthesis of this compound is optimally achieved through a two-step process starting from a key sulfonyl chloride intermediate. This methodology ensures high yields and purity by utilizing a nitro group as a precursor to the final aniline functionality.

Precursor Synthesis and Derivatization Routes

The critical precursor for this synthesis is 4-Chloro-2-nitrobenzenesulfonyl chloride . This intermediate can be synthesized via two primary routes:

Route A: Direct Chlorosulfonylation : The most direct method is the electrophilic chlorosulfonylation of 1-chloro-4-nitrobenzene. This reaction typically employs chlorosulfonic acid (ClSO₃H) at elevated temperatures. The nitro and chloro substituents on the ring direct the incoming sulfonyl group to the 2-position.

Route B: Sandmeyer-Type Reaction : An alternative route begins with 4-chloro-2-nitroaniline. The amino group is first converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl). The subsequent reaction of the diazonium salt with sulfur dioxide in the presence of a copper(II) chloride catalyst yields the desired sulfonyl chloride chemicalbook.com.

Once 4-Chloro-2-nitrobenzenesulfonyl chloride is obtained, the synthesis proceeds as detailed in the table below.

| Step | Reaction Name | Starting Materials | Product |

| 1 | Sulfonamide Formation | 4-Chloro-2-nitrobenzenesulfonyl chloride, Piperidine | 1-(4-Chloro-2-nitrobenzenesulfonyl)piperidine |

| 2 | Nitro Group Reduction | 1-(4-Chloro-2-nitrobenzenesulfonyl)piperidine | This compound |

Reaction Conditions and Parameter Tuning for Enhanced Yield

Optimizing reaction conditions for each step is crucial for maximizing yield and purity.

Step 1: Sulfonamide Formation The reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with piperidine is a nucleophilic substitution at the sulfonyl group. To enhance yield, a non-nucleophilic base such as triethylamine or pyridine is typically added to scavenge the HCl byproduct. The reaction is often performed in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) at room temperature or with gentle heating acs.org. Using a slight excess of piperidine can also drive the reaction to completion.

Step 2: Nitro Group Reduction The reduction of the aromatic nitro group to an amine is a well-established transformation with several reliable methods. The choice of reagent is important to ensure chemoselectivity, leaving the chloro- and sulfonamide groups intact. Catalytic hydrogenation and metal/acid reductions are most common wikipedia.orgorganic-chemistry.org.

| Reduction Method | Reagent(s) | Typical Conditions | Advantages & Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) | Methanol or Ethanol solvent, room temp., 1-4 atm H₂ | Advantages: Clean reaction, high yield, easy workup. Disadvantages: Requires specialized hydrogenation equipment. |

| Metal-Acid Reduction | Iron (Fe) powder, HCl or Acetic Acid | Ethanol/water solvent, reflux | Advantages: Inexpensive, highly effective, tolerates many functional groups. Disadvantages: Requires acidic conditions and an aqueous workup to remove iron salts. |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol, reflux | Advantages: Effective for substrates with sensitive functional groups. Disadvantages: Stoichiometric amounts of tin salts are produced, requiring careful removal. |

For industrial-scale synthesis, reduction with iron powder in acidic media is often preferred due to its low cost and high efficiency wikipedia.org. For laboratory-scale synthesis, catalytic hydrogenation offers the cleanest conversion and simplest purification organic-chemistry.org.

Purification Techniques for Research-Grade this compound

Achieving high purity is essential for research applications. The final product, being a crystalline solid, is typically purified by recrystallization.

Recrystallization : Solvents such as ethanol, isopropanol, or mixtures of ethanol and water are effective for recrystallizing aromatic sulfonamides google.com. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes, leaving impurities in the mother liquor.

Column Chromatography : If recrystallization does not remove all impurities, flash column chromatography on silica (B1680970) gel is an effective alternative rsc.org. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is typically used to elute the product.

Advanced Functionalization and Derivatization of this compound

While the primary site for functionalization on the final molecule is the aniline amino group, modifications at the piperidine ring and sulfonyl moiety are also possible, primarily through the synthesis of analogues rather than direct modification of the parent compound.

Modifications at the Piperidine Ring and Sulfonyl Moiety

Piperidine Ring Modifications: Direct functionalization of the C-H bonds of the piperidine ring in the final product is challenging and generally not a practical synthetic strategy. A more effective approach to introduce diversity at this position is to utilize substituted piperidines during the initial sulfonamide formation step. By replacing piperidine with various derivatives, a library of analogues can be synthesized.

| Substituted Piperidine Reactant | Resulting Derivative Structure |

| 4-Methylpiperidine | 4-Chloro-2-((4-methylpiperidin-1-yl)sulfonyl)aniline |

| 4-Hydroxypiperidine | 4-Chloro-2-((4-hydroxypiperidin-1-yl)sulfonyl)aniline |

| Ethyl piperidine-4-carboxylate | Ethyl 1-((5-chloro-2-aminophenyl)sulfonyl)piperidine-4-carboxylate |

This modular approach allows for the systematic exploration of structure-activity relationships by altering the substituents on the piperidine ring.

Sulfonyl Moiety Transformations: The sulfonamide group is exceptionally stable and generally unreactive, making it an excellent linker. However, under forcing reductive conditions, the C-S and S-N bonds can be cleaved. For instance, treatment with potent reducing agents like excess lithium metal in liquid ammonia (a Birch-type reduction) can lead to the cleavage of the sulfonyl group from the aromatic ring or the piperidine moiety acs.orgnih.gov. These conditions are harsh and typically result in the decomposition of the core structure rather than controlled derivatization. Therefore, the sulfonyl moiety is best regarded as a robust and inert linker in the context of functionalization.

Transformations Involving the Chloro-Substituted Phenyl Ring

The chloro-substituted phenyl ring of this compound presents a key site for chemical modification. The chlorine atom, being a halogen, can participate in a variety of well-established transformations, primarily nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

Cross-Coupling Reactions:

The chloro group is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

| Reaction Type | Reagent | Potential Product |

| Suzuki Coupling | Arylboronic acid | Biphenyl derivative |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Amine | Diaminobenzene derivative |

| Heck Coupling | Alkene | Styrene derivative |

These transformations would allow for the introduction of a wide range of substituents onto the phenyl ring, enabling the synthesis of a diverse library of derivatives for further investigation.

Stereoselective Synthesis and Chiral Resolution (if applicable)

The parent molecule, this compound, is achiral and does not possess any stereocenters. Therefore, direct stereoselective synthesis or chiral resolution is not applicable to the compound itself.

However, stereoselectivity could become a crucial aspect in the synthesis of derivatives where a chiral center is introduced. For instance, if a substituent introduced via one of the transformations mentioned in section 2.3.2 contains a stereocenter, or if a subsequent reaction creates one, then stereoselective synthesis would be necessary to control the configuration of the final product.

Should a racemic mixture of a chiral derivative be synthesized, chiral resolution techniques could be employed to separate the enantiomers. Common methods include:

Formation of diastereomeric salts: Reaction with a chiral resolving agent to form diastereomers that can be separated by crystallization.

Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers.

Mechanistic Elucidation of Synthetic and Derivatization Reactions

A thorough understanding of the reaction mechanisms is fundamental for optimizing reaction conditions and predicting product outcomes. For the synthesis and derivatization of this compound, mechanistic studies would focus on identifying key intermediates and determining reaction kinetics.

Identification of Reaction Intermediates

The identification of transient species formed during a reaction can provide invaluable insight into the reaction pathway. For the potential transformations of this compound, various techniques could be employed to detect and characterize reaction intermediates.

For SNAr reactions, the key intermediate is the Meisenheimer complex, a resonance-stabilized anionic σ-complex. Its formation and stability could be investigated using spectroscopic methods such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: To observe changes in the chemical shifts of aromatic protons upon formation of the complex.

UV-Visible spectroscopy: As Meisenheimer complexes are often colored, their formation can be monitored by the appearance of new absorption bands.

In the case of palladium-catalyzed cross-coupling reactions, the catalytic cycle involves various organopalladium intermediates (e.g., oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors). Techniques such as in-situ NMR and mass spectrometry could be utilized to probe the catalytic cycle and identify these transient species.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, one can determine the rate law and activation parameters of a reaction.

For the derivatization of this compound, kinetic studies would involve monitoring the disappearance of the starting material or the appearance of the product over time. This can be achieved using techniques like:

Chromatography (HPLC or GC): To separate and quantify the reactants and products at different time points.

Spectroscopy (UV-Vis or NMR): To monitor changes in the concentration of a chromophoric or NMR-active species.

The data obtained from these studies would allow for the determination of the reaction order with respect to each reactant and the calculation of the rate constant. Furthermore, by conducting experiments at different temperatures, the activation energy (Ea) and other thermodynamic parameters can be calculated using the Arrhenius equation. This information is crucial for optimizing reaction conditions to achieve higher yields and faster reaction times.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Chloro 2 Piperidin 1 Ylsulfonyl Aniline

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule. For 4-Chloro-2-(piperidin-1-ylsulfonyl)aniline, a single-crystal X-ray diffraction study would be expected to reveal key structural parameters.

The piperidine (B6355638) ring is anticipated to adopt a stable chair conformation. chemicalbook.com The orientation of the piperidinyl group relative to the phenyl ring will be a key conformational feature. The sulfonamide bridge (C-S-N) introduces a degree of rotational freedom, and the crystal packing will likely be dominated by intermolecular hydrogen bonds. The primary amine group (-NH2) is a strong hydrogen bond donor, while the sulfonyl oxygens are effective acceptors. chemicalbook.com This would likely lead to the formation of hydrogen-bonded networks, such as chains or dimers, which are common in the crystal structures of sulfonamides. chemicalbook.comuni.lu

The molecular packing is also expected to be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. The chlorine atom can participate in halogen bonding, further stabilizing the crystal lattice. A representative table of expected crystallographic data, based on similar known structures, is presented below.

Interactive Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules per unit cell) | 4 |

| Hydrogen Bonding Motif | N-H···O=S hydrogen bonds forming chains or dimers |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a combination of 1D and 2D NMR techniques would provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the chloroaniline ring, with their chemical shifts and coupling patterns being influenced by the positions of the chloro, amino, and sulfonyl substituents. The protons of the piperidine ring would likely appear as a set of overlapping multiplets in the aliphatic region of the spectrum. The ¹³C NMR spectrum will similarly show characteristic signals for the aromatic and aliphatic carbons.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (ortho to -NH₂) | ~6.8 - 7.0 | ~115 - 120 |

| Aromatic CH (meta to -NH₂) | ~7.2 - 7.4 | ~125 - 130 |

| Aromatic C-Cl | - | ~128 - 132 |

| Aromatic C-S | - | ~135 - 140 |

| Aromatic C-NH₂ | - | ~145 - 150 |

| Piperidine CH₂ (α to N) | ~3.0 - 3.2 | ~45 - 50 |

| Piperidine CH₂ (β to N) | ~1.6 - 1.8 | ~25 - 30 |

| Piperidine CH₂ (γ to N) | ~1.5 - 1.7 | ~23 - 27 |

| -NH₂ | ~4.0 - 5.0 (broad) | - |

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton network within the chloroaniline and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for connecting the piperidinylsulfonyl group to the chloroaniline ring, for example, by observing a correlation between the piperidine protons alpha to the nitrogen and the aromatic carbon attached to the sulfur atom.

Dynamic NMR for Conformational Exchange Studies

The piperidine ring can undergo a chair-to-chair ring flip. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, it may be possible to slow down this conformational exchange to the point where separate signals for the axial and equatorial protons can be observed. This would allow for the determination of the activation energy for the ring-flipping process.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₅ClN₂O₂S), the expected exact mass can be calculated.

Interactive Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 275.0619 |

| [M+Na]⁺ | 297.0438 |

| [M-H]⁻ | 273.0468 |

Tandem mass spectrometry (MS/MS) experiments would be used to investigate the fragmentation pathways of the molecule. A characteristic fragmentation of aromatic sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. Other expected fragmentations would involve cleavage of the S-N bond and fragmentation of the piperidine ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra of this compound would be expected to show characteristic bands for its various functional groups.

Interactive Table 4: Predicted Vibrational Frequencies (in cm⁻¹) for Key Functional Groups

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 (two bands) | 3300-3500 | Symmetric & Asymmetric Stretch |

| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretch |

| C-H (aliphatic) | 2850-2960 | 2850-2960 | Stretch |

| S=O (sulfonyl) | 1320-1360 & 1140-1180 | 1320-1360 & 1140-1180 | Asymmetric & Symmetric Stretch |

| C=C (aromatic) | 1500-1600 | 1500-1600 | Stretch |

| C-N (amine) | 1250-1350 | 1250-1350 | Stretch |

| C-S (sulfonyl) | 650-750 | 650-750 | Stretch |

| C-Cl | 600-800 | 600-800 | Stretch |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transition Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the chromophore of the substituted aniline (B41778) ring. Aniline itself exhibits absorption bands in the ultraviolet region. researchgate.net The presence of the chloro and sulfonyl substituents would be expected to cause shifts in the positions and intensities of these absorption bands.

Fluorescence spectroscopy could also be employed to study the emission properties of the molecule. Many aniline derivatives are fluorescent, and the fluorescence spectrum would provide information about the excited state of the molecule.

Interactive Table 5: Predicted Electronic Spectroscopy Data

| Technique | Predicted λ_max (nm) | Comments |

| UV-Vis | ~240 and ~290 | Expected π-π* transitions of the substituted aniline chromophore. |

| Fluorescence | >300 | Emission wavelength would be longer than the absorption wavelength (Stokes shift). |

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 2 Piperidin 1 Ylsulfonyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties, offering a window into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.netmdpi.comnih.gov For 4-Chloro-2-(piperidin-1-ylsulfonyl)aniline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and compute key electronic properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable output from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the nitrogen of the aniline (B41778) group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the aniline hydrogens, indicating sites for nucleophilic attack.

Table 1: Predicted Electronic Properties from DFT Calculations (Note: These are representative values typical for similar molecules and are for illustrative purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures overall polarity of the molecule |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for energetic and spectroscopic predictions.

These high-level calculations could be used to:

Predict Spectroscopic Data: Calculate vibrational frequencies to aid in the interpretation of experimental Infrared (IR) and Raman spectra. Theoretical predictions can help assign specific vibrational modes to the functional groups within the molecule, such as the S=O stretches of the sulfonyl group, the N-H stretches of the aniline, and the C-Cl stretch.

Determine Accurate Energies: Obtain highly accurate single-point energies for different conformations or reaction transition states, providing a benchmark for less computationally expensive methods.

Conformational Analysis and Energy Landscape Mapping of this compound

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to conformational flexibility. The key rotations would be around the C-S bond connecting the phenyl ring to the sulfonyl group and the S-N bond linking the sulfonyl group to the piperidine (B6355638) ring.

Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map the potential energy surface. This process identifies low-energy, stable conformers and the energy barriers between them.

Piperidine Ring Conformation: The piperidine ring itself typically adopts a stable chair conformation to minimize steric strain. researchgate.netnih.gov

Computational scans of the relevant dihedral angles would reveal the most stable arrangement, which is often governed by a balance of steric hindrance and electronic interactions.

Table 2: Hypothetical Relative Energies of Key Conformations (Note: Illustrative data representing a typical conformational analysis output.)

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Stability |

| 1 | 90° | 0.00 | Global Minimum |

| 2 | 0° | +3.5 | Sterically Hindered |

| 3 | 180° | +2.1 | Local Minimum |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comnih.gov An MD simulation would model the movement of every atom in this compound, often when solvated in a box of water molecules, by solving Newton's equations of motion.

MD simulations, typically run for nanoseconds or longer, can reveal:

Conformational Fluctuations: How the molecule flexes and changes its shape at a given temperature.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the aniline or sulfonyl groups and surrounding water molecules. The arrangement of water molecules around the hydrophobic chlorophenyl and piperidine parts of the molecule can also be analyzed.

Theoretical Investigation of Intermolecular Interactions and Crystal Packing

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties, such as crystal structure and melting point. Computational methods can predict the most stable crystal packing arrangement by minimizing the lattice energy.

These studies would analyze the key intermolecular forces:

Hydrogen Bonding: The primary interaction would likely be hydrogen bonds between the N-H of the aniline group of one molecule and the sulfonyl oxygen (S=O) or aniline nitrogen of a neighboring molecule.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor.

Analysis of the predicted crystal structure would reveal packing motifs and the specific intermolecular contacts that stabilize the solid state.

Structure-Reactivity Relationship (SRR) Studies at the Molecular Level

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's computed properties to its chemical behavior. By integrating the data from quantum chemical calculations, a detailed reactivity map of this compound can be constructed.

Fukui Functions and Dual Descriptors: These are reactivity indices derived from DFT that can predict the most likely sites for nucleophilic, electrophilic, and radical attacks with greater precision than MEP analysis alone.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) helps quantify the electron distribution and identify polar bonds, further refining predictions of reactive sites.

Reaction Mechanism Modeling: For a proposed reaction, computational methods can be used to model the entire reaction pathway, locating transition states and calculating activation energies to predict the feasibility and kinetics of the reaction.

Through these integrated computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding further experimental investigation and application.

Ligand-Target Interaction Modeling (conceptual binding, not clinical efficacy)

Ligand-target interaction modeling, primarily through molecular docking simulations, is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor's active site. For a molecule like this compound, this modeling would elucidate the key intermolecular forces that govern its binding.

Based on its constituent functional groups, a conceptual binding model can be proposed. The sulfonamide group is a versatile hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom of the aniline can act as a hydrogen bond donor. nih.gov Studies on other sulfonamide derivatives have shown that these groups are crucial for anchoring ligands into protein active sites through hydrogen bonds with key amino acid residues like glycine, glutamine, and asparagine. nih.gov

The piperidine ring, typically adopting a stable chair conformation, can engage in hydrophobic or van der Waals interactions with nonpolar residues in a binding pocket, such as leucine, isoleucine, and valine. tandfonline.com The chloro-substituted aniline ring contributes to the interaction profile through several mechanisms. The chlorine atom can form halogen bonds or participate in hydrophobic interactions. nih.gov The aromatic ring itself can establish π-π stacking or π-alkyl interactions with aromatic or aliphatic residues of the protein target, respectively. cresset-group.com The aniline moiety can also form hydrogen bonds and other electrostatic interactions. cresset-group.comresearchgate.net

A summary of the potential conceptual interactions is presented in the table below.

| Molecular Moiety | Potential Interacting Amino Acid Residues | Type of Interaction |

| Aniline -NH | Asp, Glu, Gln, Asn | Hydrogen Bond (Donor) |

| Sulfonyl -SO2 | Arg, Lys, His, Ser, Thr | Hydrogen Bond (Acceptor) |

| Piperidine Ring | Leu, Val, Ile, Ala, Phe | Hydrophobic / van der Waals |

| Chlorophenyl Ring | Phe, Tyr, Trp, His | π-π Stacking |

| Chlorine Atom | Various | Halogen Bonding / Hydrophobic |

This table represents a conceptual model of potential interactions based on the chemical structure of this compound and docking studies of analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) for Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity using statistical models. These models rely on calculating molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties.

For a class of compounds including this compound, a QSAR model would seek to understand how variations in the structure (e.g., different substitutions on the aniline or piperidine rings) affect a specific biological activity. While a specific QSAR study for this exact molecule is not available, studies on related piperidine and sulfonamide derivatives highlight several key molecular descriptors that are often important for activity. tandfonline.comnih.govmdpi.com

These descriptors can be broadly categorized:

Electronic Descriptors: These relate to the electron distribution in the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for electrostatic and hydrogen bonding interactions.

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational descriptors. They are important for ensuring a good fit within the receptor's binding site. nih.gov

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, most commonly represented by the logarithm of the partition coefficient (logP). Lipophilicity influences how a molecule is absorbed, distributed, and how it interacts with hydrophobic pockets in a target protein. mdpi.com

The table below lists some common molecular descriptors and their conceptual relevance in QSAR studies of similar compounds.

| Descriptor Class | Specific Descriptor Example | Conceptual Significance for Biological Activity |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. mdpi.com |

| Electronic | Dipole Moment | Relates to the overall polarity and ability to engage in long-range electrostatic interactions. |

| Electronic | Partial Atomic Charges | Determines the strength of specific electrostatic interactions and hydrogen bonds. |

| Steric | Molecular Volume / Surface Area | Governs the steric fit of the ligand within the binding pocket. nih.gov |

| Topological | Number of Rotatable Bonds | Describes molecular flexibility, which can be important for adopting the correct binding conformation. |

| 3D Descriptors | 3D Autocorrelation | Encodes information about the spatial distribution of physicochemical properties. tandfonline.com |

This table provides examples of molecular descriptors that are frequently employed in QSAR studies of sulfonamide and piperidine-containing compounds and their general importance. tandfonline.comnih.govmdpi.comtandfonline.com The development of a robust QSAR model for derivatives of this compound would involve the statistical analysis of these and other descriptors to create a predictive equation linking chemical structure to biological function.

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 Piperidin 1 Ylsulfonyl Aniline

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 4-Chloro-2-(piperidin-1-ylsulfonyl)aniline is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring determine the position of substitution for incoming electrophiles. The amino (-NH₂) group is a potent activating group and is ortho, para-directing. Conversely, the sulfonyl (-SO₂-) and chloro (-Cl) groups are deactivating and, in the case of the chloro group, also ortho, para-directing, while the sulfonyl group is meta-directing.

Given the strong activating and directing influence of the amino group, electrophilic substitution is expected to occur at the positions ortho and para to it. However, the position para to the amino group is already occupied by the chloro atom. Therefore, electrophilic attack is most likely to occur at the position ortho to the amino group (C3) and ortho to the chloro group (C5). Steric hindrance from the bulky piperidinylsulfonyl group at the C2 position may favor substitution at the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would introduce a nitro group (-NO₂) onto the ring, likely at the C5 position. The reaction conditions for these substitutions would need to be carefully controlled to prevent side reactions, such as oxidation of the amino group. sigmaaldrich.comvedantu.comquora.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-5-nitro-2-(piperidin-1-ylsulfonyl)aniline |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-chloro-2-(piperidin-1-ylsulfonyl)aniline and 5-Bromo-4-chloro-2-(piperidin-1-ylsulfonyl)aniline |

| Sulfonation | SO₃, H₂SO₄ | 5-Amino-2-chloro-4-(piperidin-1-ylsulfonyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complexation with the amino and sulfonyl groups, potential for N-acylation. Ring acylation may be disfavored. |

Nucleophilic Reactions at the Sulfonyl Group and Chloro Moiety

The sulfur atom in the sulfonyl group is highly electrophilic due to the presence of two electronegative oxygen atoms. This makes it susceptible to nucleophilic attack. Strong nucleophiles can lead to the cleavage of the sulfur-nitrogen or sulfur-carbon bond. For instance, hydrolysis under harsh acidic or basic conditions could potentially cleave the sulfonamide bond, yielding 4-chloro-2-aminobenzenesulfonic acid and piperidine (B6355638). However, sulfonamides are generally quite stable. wikipedia.org

The chloro group attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. For SNAr to occur, the ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the amino group is activating, which disfavors SNAr. However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, substitution of the chloro group may be possible.

Redox Reactions and Potential Electrochemical Behavior

The aniline (B41778) moiety of the molecule can undergo oxidation. Electrochemical studies on aniline and its derivatives show that they can be oxidized to form radical cations, which can then undergo further reactions such as dimerization or polymerization. researchgate.netscispace.commdpi.comdeakin.edu.au The presence of the electron-withdrawing sulfonyl and chloro groups would be expected to increase the oxidation potential of the aniline ring compared to unsubstituted aniline.

The sulfonyl group itself is generally redox-stable under typical electrochemical conditions. However, the redox potentials of sulfonamides can be influenced by the nature of the substituents on the aromatic ring. nih.govnih.gov

The potential electrochemical behavior of this compound can be predicted to involve an initial one-electron oxidation of the aniline nitrogen to form a radical cation. The stability and subsequent reactions of this radical cation would be influenced by the electronic effects of the other substituents.

Cyclization and Rearrangement Pathways Involving this compound

The presence of the amino and sulfonyl groups on adjacent carbons of the aromatic ring opens up possibilities for intramolecular cyclization reactions. For example, under certain conditions, intramolecular condensation could potentially lead to the formation of a sultam, a cyclic sulfonamide. Radical cyclizations of related ene sulfonamides are known to form polycyclic imines. nih.govnih.gov

Rearrangement reactions of aryl sulfonamides are also documented. For instance, the Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aryl ether, sulfide, or sulfone by a tethered nucleophile. acs.org While a classical Smiles rearrangement is not immediately apparent for this molecule, related rearrangements of N-aryl sulfamates to para-sulfonyl anilines have been reported, suggesting the potential for skeletal reorganization under specific conditions. nih.govchemrxiv.orgacs.org

Role as a Ligand in Coordination Chemistry and Catalytic Applications

The nitrogen atoms of the amino and piperidinyl groups, as well as the oxygen atoms of the sulfonyl group, possess lone pairs of electrons and can act as coordination sites for metal ions. Therefore, this compound has the potential to act as a ligand in coordination chemistry. Sulfonamide-containing ligands have been used to synthesize a variety of metal complexes. acs.orgrsc.org The coordination mode would depend on the metal ion and the reaction conditions.

The resulting metal complexes could exhibit catalytic activity. For example, dirhodium complexes with sulfonamide ligands have shown catalytic activity in cyclopropanation reactions. acs.org The specific catalytic applications of complexes derived from this compound would need to be experimentally determined but could potentially be in areas such as oxidation, reduction, or cross-coupling reactions.

Chemical Stability and Degradation Mechanisms Under Controlled Environmental Conditions

The stability of this compound will be influenced by environmental factors such as pH, temperature, and exposure to light. Chloroaniline derivatives are known to be susceptible to photolytic degradation. inchem.org The primary degradation pathways for sulfonamides in the environment often involve microbial action. nih.govnih.gov

Biodegradation of sulfonamides can proceed through various pathways, including hydroxylation of the aromatic ring, cleavage of the sulfonamide bond, and modifications of the amine group. researchgate.net The presence of the chlorine atom may affect the rate and pathway of biodegradation, as halogenated aromatic compounds can sometimes be more recalcitrant. The degradation of 4-chloroaniline (B138754) has been studied, and it is known to be inherently biodegradable under aerobic conditions. inchem.org

Under controlled laboratory conditions, degradation could be initiated by strong oxidizing agents, UV radiation, or specific microbial cultures. The identification of degradation products would be crucial for understanding the environmental fate of this compound.

Advanced Analytical Methodologies for the Research Scale Detection and Quantification of 4 Chloro 2 Piperidin 1 Ylsulfonyl Aniline

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation, enabling the isolation of a target analyte from a complex matrix. The choice of technique is dictated by the physicochemical properties of the compound, such as polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of non-volatile, polar compounds like 4-Chloro-2-(piperidin-1-ylsulfonyl)aniline. A reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Method development would involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities or matrix components. A typical starting point would be a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The aniline (B41778) and piperidine (B6355638) groups' basicity means the mobile phase pH will significantly impact retention and peak shape; a slightly acidic pH (e.g., pH 3.0) would ensure these groups are protonated, often leading to better chromatography. nih.gov Detection is typically achieved using a UV detector, set at a wavelength where the aromatic aniline structure shows strong absorbance, likely around 239-254 nm. researchgate.netnih.gov

Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (35:65 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30°C nih.gov |

| Injection Volume | 10 µL |

| Detection | UV at 239 nm researchgate.net |

| Run Time | < 10 minutes nih.gov |

Table 2: Representative HPLC Validation Data

| Validation Parameter | Typical Result |

|---|---|

| Linearity (R²) | > 0.999 nih.gov |

| Range | 0.5 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% nih.gov |

| Precision (% RSD) | < 2.0% |

| LOD | ~0.15 µg/mL nih.gov |

| LOQ | ~0.44 µg/mL nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound is not directly amenable to GC analysis. Therefore, a derivatization step is required to convert the polar amine group into a more volatile, less polar, and more thermally stable derivative.

A common approach for amines is acylation using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). publications.gc.ca The reaction replaces the active hydrogen on the aniline nitrogen with a heptafluorobutyryl group, masking its polarity. The resulting derivative would exhibit significantly improved volatility and chromatographic behavior. The analysis would be performed on a capillary column, such as a DB-35MS, and detection could be achieved with a flame ionization detector (FID) or, for higher sensitivity and specificity, a mass spectrometer (MS). nih.gov

Table 3: Hypothetical GC Method for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Heptafluorobutyric Anhydride (HFBA) publications.gc.ca |

| Column | DB-35MS (30 m x 0.25 mm x 0.25 µm) nih.gov |

| Carrier Gas | Helium |

| Injector Temperature | 250°C nih.gov |

| Oven Program | Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 min nih.gov |

| Detector | Mass Spectrometer (MS) |

Capillary Electrophoresis for High-Efficiency Separation

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of ions in an electric field. It provides extremely high separation efficiency, rapid analysis times, and requires minimal sample and solvent consumption. proquest.com For a compound like this compound, which possesses basic amine functionalities, Capillary Zone Electrophoresis (CZE) would be an effective mode. nih.gov

In CZE, separation occurs in a fused silica (B1680970) capillary filled with a background electrolyte (BGE), typically a buffer solution. The pH of the BGE is a critical parameter; at a pH below the pKa of the aniline and piperidine groups, the compound will be positively charged and migrate toward the cathode. nih.gov The composition and concentration of the buffer (e.g., phosphate or borate) influence the electroosmotic flow and separation resolution. proquest.comnih.gov Detection is most commonly performed on-capillary using a UV detector. nih.gov

Table 4: Potential Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | 80 mM Phosphate buffer (pH 7.26) nih.gov |

| Separation Voltage | 18 kV nih.gov |

| Temperature | 25°C nih.gov |

| Injection | Hydrodynamic (e.g., 0.5 psi for 5 s) nih.gov |

| Detection | UV at 254 nm nih.gov |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry, Fluorescence Spectrometry)

Spectroscopic methods provide a rapid means of quantification without prior separation, provided the sample matrix is simple and free of interfering substances.

UV-Vis Spectrophotometry: The presence of the chloroaniline aromatic ring in this compound results in strong absorption of ultraviolet (UV) radiation. A UV-Vis spectrophotometer can be used for quantification by measuring the absorbance at the wavelength of maximum absorption (λmax). Based on structurally similar chloroaniline compounds, the λmax is expected to be in the range of 240-330 nm. researchgate.net Quantification is achieved by creating a calibration curve of absorbance versus known concentrations, following the Beer-Lambert law. This method is simple and fast but lacks the specificity of chromatographic techniques.

Fluorescence Spectrometry: The native fluorescence of this compound is not expected to be strong enough for sensitive quantification. However, its primary aniline group can be derivatized with a fluorogenic reagent, such as fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA), to produce a highly fluorescent product. researchgate.netproquest.com This pre-column derivatization can be coupled with HPLC or CE to create a highly sensitive and selective quantification method, with detection limits often reaching the low nanogram-per-liter level. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique, offer the highest degree of selectivity and sensitivity, making them ideal for complex samples and trace-level analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantification of organic molecules in complex matrices. nih.govkuleuven.be An HPLC or UHPLC system provides the initial separation, after which the analyte is ionized and detected by a mass spectrometer.

For this compound, electrospray ionization (ESI) in positive ion mode would be effective, as the basic nitrogen atoms are readily protonated to form a pseudomolecular ion [M+H]⁺. kuleuven.be This precursor ion is then selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference. nih.gov The method can achieve limits of detection in the low ng/g or µg/kg range. nih.govbingol.edu.tr

Table 5: Projected LC-MS/MS Parameters and Transitions

| Parameter | Condition / Value |

|---|---|

| Separation | UHPLC with C18 column |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 275.1 (based on C₁₁H₁₅ClN₂O₂S) |

| Potential Product Ions | Fragments corresponding to the loss of the piperidine ring, SO₂, or cleavage of the sulfonamide bond. |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, GC-MS is particularly useful for assessing its purity and identifying any volatile impurities that may be present from the synthesis or degradation processes. d-nb.info

The principle of GC-MS involves the volatilization of the sample, followed by its separation into individual components in a gaseous mobile phase as it passes through a stationary phase within a capillary column. The separation is based on the differential partitioning of the analytes between the two phases. Upon elution from the column, the separated components enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

A typical GC-MS analysis for this compound would involve dissolving the sample in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, followed by direct injection into the GC system. The chromatographic conditions must be optimized to achieve good resolution and peak shape for the target analyte while allowing for the elution of potential volatile impurities.

Table 1: Illustrative GC-MS Instrumental Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (5% Phenyl-arylene/95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | 40-500 amu |

| Scan Mode | Full Scan |

The resulting total ion chromatogram (TIC) would display a major peak corresponding to the this compound, with its retention time being a characteristic of the compound under the specified conditions. The mass spectrum of this peak would exhibit a molecular ion peak ([M]⁺) and a pattern of fragment ions that are unique to its structure. Key fragmentation patterns would likely involve the cleavage of the sulfonamide bond, loss of the piperidine ring, and fragmentation of the chloroaniline moiety.

Volatile impurity profiling is achieved by examining the smaller peaks in the chromatogram. The mass spectrum of each impurity peak can be compared against spectral libraries (e.g., NIST) for identification. Potential volatile impurities could include residual solvents from the synthesis (e.g., toluene, acetone), unreacted starting materials, or by-products such as chloroaniline. The high sensitivity of GC-MS allows for the detection and identification of these trace-level impurities, which is crucial for ensuring the purity of the research compound. d-nb.infouzh.ch

Conceptual and Applied Utility of 4 Chloro 2 Piperidin 1 Ylsulfonyl Aniline in Chemical Science

Function as a Key Synthetic Intermediate for Diverse Molecular Scaffolds

A review of current scientific literature does not reveal specific examples of 4-Chloro-2-(piperidin-1-ylsulfonyl)aniline being used as a key synthetic intermediate for the generation of diverse molecular scaffolds. In principle, its structure suggests potential utility as a building block in organic synthesis. The aniline (B41778) functional group can undergo a variety of chemical transformations, such as diazotization followed by substitution, acylation, and alkylation, which are fundamental reactions for the synthesis of more complex molecules. nih.govwur.nl The presence of the sulfonamide and piperidine (B6355638) moieties could also be exploited for the construction of novel heterocyclic systems. researchgate.net However, at present, there are no specific, documented synthetic pathways in the peer-reviewed literature that utilize this compound as a starting material for the synthesis of other compounds.

Design and Development of Novel Chemical Probes for Molecular Recognition Studies

There is no available research in the scientific literature on the design or application of this compound as a novel chemical probe for molecular recognition studies. The development of chemical probes often relies on the incorporation of specific functionalities that can interact with biological targets or other molecules in a detectable manner. While the sulfonamide and aniline components are present in many biologically active molecules, there is no evidence to suggest that this specific compound has been developed or utilized for this purpose.

Exploration in Materials Science and Polymer Chemistry

An examination of the literature in materials science and polymer chemistry does not yield any studies involving this compound as a monomer or a functional additive. Substituted anilines, in general, have been explored for the synthesis of conducting polymers like polyaniline, where the substituents can modify the polymer's properties. researchgate.netstmjournals.in However, there are no specific reports on the polymerization or incorporation of this compound into polymeric materials.

Contribution to the Understanding of Structure-Function Relationships in Sulfonamide and Aniline Chemistry

There are no dedicated studies in the scientific literature that analyze the structure-function relationships of this compound. Such studies would typically involve synthesizing a series of related compounds and evaluating how structural modifications affect their chemical or biological properties. The sulfonamide group is a well-known pharmacophore, and extensive research exists on the structure-activity relationships of sulfonamide-containing drugs. nih.gov Similarly, the substitution pattern on the aniline ring is known to influence the reactivity and properties of aniline derivatives. mdpi.com However, a specific investigation into these relationships for this compound has not been reported.

Potential for Supramolecular Assembly and Host-Guest Interactions

There is no published research on the potential for supramolecular assembly or host-guest interactions involving this compound. The molecule possesses potential hydrogen bond donors (the amine group) and acceptors (the sulfonyl oxygens and the nitrogen of the piperidine), which could, in theory, participate in the formation of supramolecular structures. However, no crystallographic or solution-state studies have been published to demonstrate or investigate such interactions for this specific compound.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅ClN₂O₂S |

| Molecular Weight | 274.77 g/mol |

| CAS Number | 730951-15-2 |

| Appearance | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(piperidin-1-ylsulfonyl)aniline, and how is its purity validated?

- Methodological Answer : A widely used synthesis involves reacting 4-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride in dimethylformamide (DMF) at room temperature, followed by ice-water quenching and ethanol recrystallization (yield: 98%) . Structural validation employs:

- FTIR : Primary amine bands at 3483 cm⁻¹ and 3381 cm⁻¹ .

- LCMS : Molecular ion peak at m/z 245 [M+H]⁺ .

- HPLC : Retention time of 0.75 minutes under specific conditions (e.g., SQD-FA05) .

| Key Reaction Conditions |

|---|

| Solvent: DMF |

| Temperature: Room temperature |

| Purification: Ethanol recrystallization |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute toxicity (dermal, inhalation, oral) and skin/eye irritation (Category 2/4) . Essential protocols include:

- Use of fume hoods and PPE (gloves, goggles).

- Avoidance of direct contact; spills managed with inert adsorbents.

- Waste disposal per hazardous chemical guidelines.

Q. How is this compound distinguished from structurally similar amines?

- Methodological Answer : Differentiation relies on spectroscopic and chromatographic

- NMR : Distinct aromatic proton signals (e.g., δ 7.23 ppm for ortho-chloro substituents) .

- FTIR vs. Secondary Amines : Primary amines show two N-H stretches (e.g., 3483/3381 cm⁻¹), while secondary amines exhibit a single band near 3248 cm⁻¹ .

Advanced Research Questions

Q. What reaction mechanisms govern the electrochemical oxidation of this compound in mixed solvents?

- Methodological Answer : In water/acetonitrile mixtures, the compound undergoes oxidation at the anode to form a radical intermediate (PCAc), which disproportionates into chloronium species (ICC). Subsequent nucleophilic substitution with benzenesulfonamide (BSA) yields sulfonamide derivatives (e.g., N-(4-chlorophenyl)benzenesulfonamide) . Key steps:

Radical Formation : PCA → PCAc (anodic oxidation).

Disproportionation : 2 PCAc → ICC + byproducts.

Nucleophilic Attack : ICC + BSA → Sulfonamide product.

| Electrochemical Parameters |

|---|

| Solvent Ratio: Water/ACN (1:1) |

| Potential: Anodic oxidation (~1.2 V) |

Q. How can cobalt-catalyzed C-H functionalization modify this compound for pharmacological studies?

- Methodological Answer : Using Co(OAc)₂·4H₂O as a catalyst and 4-chloro-2-(4,5-dihydrooxazol-2-yl)aniline as a directing group, regioselective iodination occurs at the ortho position. This method tolerates diverse functional groups and operates under aerobic conditions .

- Mechanistic Insight : The reaction proceeds via a Co(III)-mediated pathway, distinct from traditional radical mechanisms.

| Optimized Catalytic Conditions |

|---|

| Catalyst: Co(OAc)₂·4H₂O |

| Directing Group: Oxazoline-based |

| Iodinating Agent: Molecular I₂ |

Q. What strategies mitigate byproduct formation during the synthesis of derivatives?

- Methodological Answer : Byproduct control involves:

- Temperature Modulation : Stirring at 100°C for 1.5 hours minimizes incomplete chlorination .

- Purification Techniques : HPLC with gradient elution resolves intermediates (e.g., 4-chloro-2-(6-chloropyrimidin-4-yl)aniline) .

- Stoichiometric Precision : Excess phosphoryl chloride (1.4 mL, 15.1 mmol) ensures complete conversion of pyrimidinone precursors .

Q. How does substituent variation on the piperidine ring influence biological activity?

- Methodological Answer : Piperidine sulfonamide derivatives exhibit structure-activity relationships (SAR) in enzyme inhibition. For example:

- DHFR Inhibition : Substitution with electron-withdrawing groups (e.g., -CF₃) enhances binding to dihydrofolate reductase (IC₅₀: <10 µM) .

- Cytotoxicity : Bulky substituents (e.g., trifluoromethyl) reduce cell viability in cancer models (e.g., IC₅₀: 25 µM) .

| Selected Derivatives & Activities |

|---|

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide: IC₅₀ = 8.2 µM (DHFR) |

| 4-Chloro-2-(1-phenylvinyl)aniline: IC₅₀ = 112 µM (HeLa cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.